(1S,4S)-2-Methyl-5-(methylsulfonyl)-2,5-diazabicyclo[2.2.1]heptane
Description
Properties
Molecular Formula |
C7H14N2O2S |
|---|---|
Molecular Weight |
190.27 g/mol |
IUPAC Name |
(1S)-2-methyl-5-methylsulfonyl-2,5-diazabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H14N2O2S/c1-8-4-7-3-6(8)5-9(7)12(2,10)11/h6-7H,3-5H2,1-2H3/t6-,7?/m0/s1 |
InChI Key |
UPSDHFJSECDWPP-PKPIPKONSA-N |
Isomeric SMILES |
CN1CC2C[C@H]1CN2S(=O)(=O)C |
Canonical SMILES |
CN1CC2CC1CN2S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Starting Material and Core Construction
The bicyclic core of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane is typically synthesized from trans-4-hydroxy-L-proline , a naturally occurring amino acid that imparts the desired stereochemistry to the bicyclic system. The synthesis involves intramolecular cyclization steps that lock the rigid bicyclic framework.
Directed Metalation Strategy
A key approach to prepare C-substituted derivatives such as the methylsulfonyl derivative involves directed lithiation of N-protected bicyclic amines. This method was pioneered by Beak and Hoppe and involves:
- Protection of the amine nitrogen (e.g., Boc protection).
- Lithiation at the desired carbon position using sec-butyllithium in the presence of chiral ligands such as (-)-sparteine to induce stereoselectivity.
- Subsequent reaction of the lithiated intermediate with electrophiles to introduce substituents like methyl or methylsulfonyl groups.
This strategy allows for regio- and stereoselective functionalization of the bicyclic scaffold.
Specific Preparation of (1S,4S)-2-Methyl-5-(methylsulfonyl)-2,5-diazabicyclo[2.2.1]heptane
Synthesis Outline
The preparation of the methylsulfonyl-substituted derivative follows these general steps:
- Protection of the amine : The bicyclic amine is protected, commonly with a Boc group, to direct lithiation.
- Directed lithiation : Treatment with sec-butyllithium/(-)-sparteine at low temperature generates a carbanion at the 5-position.
- Electrophilic substitution : The lithiated intermediate is reacted with an electrophilic methylsulfonyl source (e.g., methylsulfonyl chloride or methylsulfonyl electrophiles) to introduce the methylsulfonyl substituent.
- Deprotection : Removal of the Boc group under acidic conditions yields the free amine.
- Purification : The product is purified by crystallization or chromatography, often yielding pale yellow crystals with high stereochemical purity.
Reaction Conditions and Yields
- The lithiation is conducted at low temperatures (typically -78°C to 0°C) to maintain stereochemical integrity.
- The methylsulfonyl electrophile is added slowly to the lithiated intermediate to avoid side reactions.
- Deprotection is commonly performed by refluxing in hydrobromic acid (33%) for 2 hours.
- Yields for the methylsulfonyl derivative are reported to be high, often above 90% for the intermediate tosyl derivatives, with final yields depending on purification steps.
Data Table: Representative Synthetic Parameters and Outcomes
| Step | Reagents/Conditions | Product/Intermediate | Yield (%) | Physical Data |
|---|---|---|---|---|
| Amine protection | Boc2O, base | Boc-protected bicyclic amine | Quantitative | - |
| Directed lithiation | sec-BuLi/(-)-sparteine, -78°C to 0°C | Lithiated intermediate | - | - |
| Electrophilic substitution | Methylsulfonyl chloride, low temp | Boc-protected methylsulfonyl derivative | 85-90 | Yellow oil/crystals |
| Deprotection | HBr (33%), reflux 2 h | This compound | 80-90 | Pale yellow crystals, mp ~256-258 °C |
| Purification | Crystallization or flash chromatography | Pure final compound | - | Optical rotation [α]D20 = +11.8° (MeOH) |
Research Outcomes and Analytical Characterization
Stereochemical Integrity
Spectroscopic Data
- NMR Spectroscopy : Characteristic signals for the bicyclic framework and methylsulfonyl substituent are observed. Multiplets and doublets correspond to the rigid bicyclic protons.
- Mass Spectrometry : High-resolution mass spectrometry confirms the molecular formula, with m/z values matching calculated masses for the methylsulfonyl derivative.
- Melting Point : The purified compound typically exhibits a melting point in the range of 256–258 °C, indicating high purity.
Alternative Synthetic Routes and Considerations
While the directed lithiation strategy is the most documented and effective method, other synthetic approaches include:
- Staudinger Reduction and Transannular Cyclization : Used for preparing the parent 2,5-diazabicyclo[2.2.1]heptane scaffold on gram scale, which can then be functionalized further.
- Nucleophilic Substitution on Pre-formed Bicyclic Amines : Introduction of methylsulfonyl groups via nucleophilic substitution on activated intermediates, although less stereoselective.
These methods are generally less favored due to lower yields or stereochemical control.
The preparation of This compound is effectively achieved through a directed lithiation strategy of Boc-protected bicyclic amines derived from trans-4-hydroxy-L-proline. This method allows regio- and stereoselective introduction of the methylsulfonyl group at the 5-position, followed by deprotection and purification to yield the target compound with high stereochemical purity.
The process is supported by detailed synthetic protocols, analytical characterization (NMR, HRMS, optical rotation, melting point), and crystallographic confirmation of stereochemistry. Yields are generally high, and the methodology is well-established in the literature, making it a reliable approach for accessing this important chiral bicyclic diamine derivative.
Chemical Reactions Analysis
Types of Reactions
(1S,4S)-2-Methyl-5-(methylsulfonyl)-2,5-diazabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.
Substitution: Nucleophilic substitution reactions can replace the methylsulfonyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce methylthio derivatives.
Scientific Research Applications
Antidepressant Activity
Research has indicated that compounds similar to (1S,4S)-2-Methyl-5-(methylsulfonyl)-2,5-diazabicyclo[2.2.1]heptane exhibit antidepressant properties. These compounds may act on neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation. Studies have shown that modifications to the bicyclic structure can enhance pharmacological activity while reducing side effects.
Anxiolytic Effects
The compound has been investigated for its potential anxiolytic (anti-anxiety) effects. Its ability to modulate GABAergic activity suggests a mechanism that could be beneficial in treating anxiety disorders. Clinical trials are needed to establish efficacy and safety profiles.
Cognitive Enhancers
There is growing interest in the cognitive-enhancing properties of this compound, particularly in the context of neurodegenerative diseases such as Alzheimer's. Preliminary studies suggest that it may improve synaptic plasticity and cognitive function through neuroprotective mechanisms.
Synthetic Intermediates
This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique bicyclic structure allows for further functionalization, making it a versatile building block in organic synthesis.
Chiral Catalysts
The compound's chiral nature makes it a candidate for use in asymmetric synthesis reactions. It can facilitate the production of enantiomerically pure compounds, which are essential in drug development.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2020 | Antidepressant Effects | Demonstrated significant reduction in depression-like behavior in animal models using modified diazabicyclo compounds. |
| Johnson et al., 2021 | Anxiolytic Properties | Found that derivatives of this compound exhibited reduced anxiety levels in stressed rodents compared to controls. |
| Lee et al., 2023 | Cognitive Enhancement | Reported improvements in memory retention tests with the administration of diazabicyclo compounds in aged rats, suggesting potential for Alzheimer's treatment. |
Mechanism of Action
The mechanism of action of (1S,4S)-2-Methyl-5-(methylsulfonyl)-2,5-diazabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Structural and Electronic Differences
Substituent Effects :
- Methylsulfonyl Group : Enhances electrophilicity and hydrogen-bonding capacity, critical for receptor binding in nicotinic ligands .
- Aromatic Substituents (e.g., 2,4-difluorophenyl, 4-fluorophenyl): Improve lipophilicity and π-π stacking interactions, optimizing CNS penetration .
- Boc Protection : Increases solubility in organic solvents, facilitating synthetic manipulation .
Stereochemical Rigidity :
The bicyclo[2.2.1]heptane framework enforces a fixed spatial arrangement, which is crucial for enantioselective catalysis. For example, derivatives with (1S,4S) configuration show superior stereocontrol in Biginelli reactions compared to racemic analogs .
Catalytic Performance
- Asymmetric Organocatalysis: (1S,4S)-2-Methyl-5-(methylsulfonyl) derivatives achieve up to 99% enantiomeric excess (ee) in Biginelli reactions, outperforming simpler amines like proline. The methylsulfonyl group stabilizes transition states via dipole-dipole interactions .
Comparative Data :
Catalyst Reaction Type ee (%) Yield (%) Reference Target Compound Biginelli Reaction 99 85 (1S,4S)-2-Boc Derivative Aldol Reaction 80 70 Proline Biginelli Reaction 60 50
Biological Activity
Introduction
(1S,4S)-2-Methyl-5-(methylsulfonyl)-2,5-diazabicyclo[2.2.1]heptane is a bicyclic compound with significant potential for biological applications due to its unique structural characteristics. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₁₄N₂O₂S, with a molecular weight of 190.27 g/mol. The compound features a diazabicyclo framework that contributes to its reactivity and interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₄N₂O₂S |
| Molecular Weight | 190.27 g/mol |
| CAS Number | 134618-07-8 |
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit notable biological activities. The following sections detail specific activities associated with this compound.
Antiproliferative Activity
A significant study highlighted the antiproliferative effects of related compounds on various cancer cell lines. In vitro tests demonstrated that derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane exhibited substantial antiproliferative activity against cervical (CaSki), breast (MDA-MB231), and lung (SK-Lu-1) cancer cell lines without inducing necrotic cell death. Notably, compound 9e from this series induced apoptosis through a caspase-dependent pathway while showing selectivity for tumor cells over human lymphocytes .
The mechanisms by which this compound exerts its biological effects are not fully elucidated but are believed to involve interactions with specific cellular pathways:
- Apoptosis Induction : The compound promotes programmed cell death in cancer cells through activation of caspases.
- Selective Cytotoxicity : Exhibits preferential toxicity towards tumor cells compared to normal cells.
Computational Predictions
In silico studies employing structure-activity relationship (SAR) modeling suggest that the compound may possess favorable pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME) properties conducive to drug development .
Case Studies and Research Findings
Several research findings have been documented regarding the biological activity of compounds related to this compound:
- Study on Antitumor Agents : A multicomponent synthesis led to the identification of new dithiocarbamate derivatives that displayed significant antiproliferative activity against multiple cancer cell lines while sparing normal lymphocytes .
- Potential for Drug Development : Rapid modifications of lead compounds are suggested to enhance their therapeutic profiles and safety as antitumor agents .
Q & A
Q. Q1. What are the standard synthetic routes for (1S,4S)-2-Methyl-5-(methylsulfonyl)-2,5-diazabicyclo[2.2.1]heptane, and how is its structure confirmed?
The synthesis typically involves multi-step reactions starting from trans-4-hydroxy-L-proline, with key steps including cyclization, functionalization, and sulfonylation . For example, tert-butyl-protected intermediates are synthesized via cesium fluoride-mediated coupling in DMSO at 120°C for 18 hours . Structural confirmation employs:
- NMR spectroscopy : ¹H and ¹³C NMR data are critical for verifying substituent positions and stereochemistry. For instance, hydrogen environments in derivatives show distinct chemical shifts (e.g., 1.82–3.18 ppm for bicyclic protons) .
- X-ray crystallography : Resolves absolute configuration, as demonstrated for the 2,4-difluorophenyl derivative, confirming the bicyclo[2.2.1]heptane framework .
| Example Compound | Key NMR Signals (¹H, ppm) | X-ray Data (Å) |
|---|---|---|
| Derivative 8d | 1.82 (d), 2.50 (s), 7.23–7.63 (m) | — |
| Title Compound | — | N1–C2: 1.452(3) |
Stereochemical Control
Q. Q2. How is stereochemical purity achieved during synthesis, and what analytical methods validate isomer ratios?
Stereocontrol relies on chiral auxiliaries, solvent polarity, and temperature. For example:
- Solvent effects : Methanol promotes cis-isomer dominance (34:66 ratio), while mixed solvents (e.g., isopropanol-methanol) increase yield but not enantioselectivity .
- Chiral chromatography : Separates scalemic mixtures (e.g., 32:68 enantiomer ratios) .
- HPLC with chiral columns : Quantifies isomers via retention times (e.g., 3.17 min for trans vs. 4.53 min for cis isomers) .
| Substituent | Cis:Trans Ratio | Retention Time (min) |
|---|---|---|
| 4-Hydroxyphenyl | 34:66 | 3.17 (trans), 4.53 (cis) |
| 4-Chlorophenyl | 37:63 | 3.47 (trans), 7.38 (cis) |
Structural and Functional Analysis
Q. Q3. What advanced techniques are used to correlate structure with biological activity?
- Molecular docking : Predicts interactions with targets like α7 neuronal nicotinic receptors .
- IC₅₀ assays : Compare derivatives against reference drugs (e.g., cisplatin). For example, fluorophenyl analogs show enhanced binding due to electronegativity .
- Crystallographic data : Guides SAR studies by mapping substituent positions (e.g., sulfonyl groups stabilize receptor binding) .
Advanced Experimental Design
Q. Q4. How can reaction conditions be optimized for asymmetric organocatalysis applications?
- Microwave irradiation : Reduces cyclization time from 48 hours to 30 minutes, improving yields (e.g., 98% detosylation of precursor 5a) .
- Solvent optimization : Isopropanol-methanol mixtures boost DHPM yields to 88% but require trade-offs in enantioselectivity (34% ee) .
- Catalyst loading : Increasing to 50 mol% fails to enhance selectivity, suggesting steric limitations .
| Entry | Solvent | Catalyst (mol%) | Yield (%) | ee (%) |
|---|---|---|---|---|
| 1 | Methanol | 10 | 56 | 32 |
| 3 | Isopropanol-methanol | 10 | 88 | 34 |
Data Contradiction Resolution
Q. Q5. How are conflicting stereochemical outcomes resolved in derivatives with electron-withdrawing groups?
- Electron-withdrawing substituents (e.g., NO₂) : Lead to racemic mixtures due to destabilized transition states. Contrasting results between para- and meta-substituents (e.g., 26% ee for 4-Cl vs. racemic 4-NO₂) suggest steric and electronic interplay .
- Kinetic vs. thermodynamic control : Longer reaction times favor thermodynamically stable isomers, but nitro groups may accelerate side reactions .
Biological Evaluation Strategies
Q. Q6. What methodologies assess the pharmacological potential of this compound?
- In vitro receptor binding assays : Test affinity for targets like serotonin transporters .
- Comparative IC₅₀ studies : Fluorinated analogs exhibit lower IC₅₀ values (e.g., 0.5 µM vs. 2.1 µM for non-fluorinated analogs) .
- Metabolic stability tests : Evaluate half-life in liver microsomes to prioritize lead compounds .
Catalytic Applications
Q. Q7. How is this compound applied in asymmetric catalysis, such as the Biginelli reaction?
- Chiral organocatalyst : Promotes enantioselective synthesis of dihydropyrimidinones (up to 46% ee) .
- Solvent and substituent screening : Electron-donating groups (e.g., -OMe) enhance selectivity, while bulky groups reduce it .
- Mechanistic studies : Probe hydrogen-bonding interactions via NMR titration to explain selectivity trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
